molecular formula C16H19ClN2O2 B3006720 tert-butyl 7-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate CAS No. 606926-47-0

tert-butyl 7-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

Cat. No.: B3006720
CAS No.: 606926-47-0
M. Wt: 306.79
InChI Key: RDHZTMBXADIEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 7-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate is a versatile chemical intermediate of significant interest in medicinal chemistry, particularly in the discovery of new anticancer agents. The pyrido[3,4-b]indole core (a β-carboline framework) is a privileged structure in drug design, known for its ability to interact with various biological targets. This compound is specifically designed for researchers developing inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. The chlorine atom at the 7-position and the Boc-protected cyclic amine moiety make it an ideal building block for constructing more complex molecules aimed at overcoming drug resistance in cancers like non-small cell lung cancer (NSCLC) . Research on closely related analogs has demonstrated that this chemical scaffold can yield potent compounds with dual inhibitory activity against both wild-type (EGFRWT) and mutant forms of EGFR, such as the T790M mutation which is a common cause of resistance to earlier generation therapies . These small-molecule inhibitors can induce apoptosis in cancer cells by promoting caspase-3 and caspase-8 protein overexpression while modulating the levels of Bax and Bcl-2 proteins . The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and solubility for synthetic operations and can be readily removed under mild acidic conditions to unveil a secondary amine for further functionalization. This reagent is intended for use in hit-to-lead optimization campaigns and is strictly for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 7-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c1-16(2,3)21-15(20)19-7-6-12-11-5-4-10(17)8-13(11)18-14(12)9-19/h4-5,8,18H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHZTMBXADIEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl 7-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate (CAS Number: 168824-94-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₆H₁₉ClN₂O₂
  • Molecular Weight : 306.79 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 424.3 ± 45.0 °C at 760 mmHg
  • Flash Point : 210.4 ± 28.7 °C

These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for various experimental applications.

Anticancer Properties

Research indicates that derivatives of pyridoindole compounds, including this compound, exhibit promising anticancer activity. A notable study demonstrated that related compounds inhibit cyclin-dependent kinase 4 (CDK4), leading to cell cycle arrest and apoptosis in cancer cells . The compound's ability to intercalate with DNA and induce apoptosis through caspase-independent pathways has been highlighted as a significant mechanism of action .

Case Study: Prostate Cancer

In a study focusing on prostate cancer cells (22Rv1), the compound showed a dose-dependent induction of apoptosis markers such as phosphatidylserine externalization and DNA fragmentation . The cytotoxic effects were comparable to established chemotherapeutics, indicating its potential as an alternative treatment option.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported broad-spectrum activity against various bacterial strains, suggesting its utility in developing new antibiotics . The specific mechanisms by which it exerts these effects are still under investigation but may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Table of Biological Activities

Activity Mechanism Reference
AnticancerCDK4 inhibition; DNA intercalation; apoptosis induction
AntimicrobialDisruption of cell membranes; inhibition of metabolism
NeuroprotectiveProtection against oxidative stress

The mechanisms underlying the biological activities of this compound include:

  • CDK Inhibition : Disruption of cell cycle progression in cancer cells.
  • DNA Interaction : Intercalation leading to apoptosis.
  • Oxidative Stress Mitigation : Protective effects on neuronal cells.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Flexibility : The tert-butyl carbamate group enables straightforward deprotection for further functionalization, as seen in the synthesis of intermediates for glycogen synthase kinase-3 inhibitors .

Data Tables

Table 1: Comparative Physicochemical Properties of Selected Analogs
Compound (Substituent) Molecular Formula Molecular Weight Melting Point (°C) Yield (%)
7-Chloro (target compound) C₁₆H₁₉ClN₂O₂ 306.79 Not reported Not reported
6-Chloro (pyrido[4,3-b]indole) C₁₆H₁₉ClN₂O₂ 306.79 185–186 87
8-Bromo (pyrido[4,3-b]indole) C₁₆H₁₉BrN₂O₂ 351.24 177–178 82
1-Phenyl (anticancer agent) C₂₁H₂₃N₂O₂ 335.42 Not reported 68–78
Table 2: Key ¹H-NMR Shifts for Substituent Analysis
Compound (Substituent) Key Peaks (δ, ppm)
6-Chloro () 7.97 (s, 1H, aromatic), 4.64 (s, 2H, CH₂), 1.51 (s, 9H, t-Bu)
1-Phenyl () 7.15–7.04 (m, 2H, aromatic), 4.80 (d, 2H, CH₂)
9-Bromo diazepinoindole () 7.01 (d, 2H, aromatic), 4.30 (d, 2H, CH₂), 1.39 (s, 9H, t-Bu)

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